rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate,trans
Description
rac-tert-butyl N-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate,trans is a chiral carbamate derivative featuring a trans-configured cyclohexyl backbone substituted with a bromomethyl group at the 4-position. The compound’s structure includes a tert-butyl carbamate group, which serves as a protective moiety for the amine functionality, and a methyl group attached to the nitrogen atom. The bromomethyl substituent introduces significant reactivity, making the compound a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions or cross-coupling protocols. Its stereochemistry (trans-configuration at the 1,4-positions of the cyclohexane ring) is critical for dictating spatial interactions in downstream applications, such as drug discovery or materials science .
The molecular formula of this compound is inferred as C₁₃H₂₃BrNO₂, with a molecular weight of approximately 305.3 g/mol (calculated).
Properties
Molecular Formula |
C13H24BrNO2 |
|---|---|
Molecular Weight |
306.24 g/mol |
IUPAC Name |
tert-butyl N-[4-(bromomethyl)cyclohexyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h10-11H,5-9H2,1-4H3 |
InChI Key |
RZIXXAPKWNPGLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)CBr |
Origin of Product |
United States |
Preparation Methods
Starting Material and Stereochemical Control
The cyclohexyl core with (1R,4R) stereochemistry can be accessed via known chiral synthesis routes or resolution methods. For example, starting from a suitably substituted cyclohexanone or cyclohexanol derivative, stereoselective functionalization can be achieved through:
- Birch reduction and subsequent stereoselective protonation to establish trans stereochemistry on the cyclohexyl ring
- Use of chiral auxiliaries or phase-transfer catalysts to control stereochemistry during alkylation steps
These approaches ensure the correct trans-configuration required for the final compound.
Introduction of the Bromomethyl Group
The bromomethyl substituent at the 4-position of the cyclohexyl ring is typically introduced via halogenation of a hydroxymethyl precursor. A common method involves:
- Conversion of a 4-(hydroxymethyl)cyclohexyl intermediate to the corresponding bromomethyl derivative using reagents such as carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) under Appel reaction conditions.
This method provides efficient substitution with retention of stereochemistry.
Formation of the Carbamate Functional Group
The carbamate moiety bearing the tert-butyl and N-methyl substituents is formed by:
- Reacting the amine precursor (N-methylated cyclohexylamine derivative) with tert-butyl chloroformate (Boc-Cl) to install the tert-butyl carbamate protecting group.
- N-methylation can be performed prior to carbamate formation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
This sequence yields the rac-tert-butyl N-methyl-N-[(1R,4R)-4-(bromomethyl)cyclohexyl]carbamate, trans compound with high purity.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Stereoselective reduction/protonation | Birch reduction, acidic workup | 85-95 | Establishes (1R,4R) trans stereochemistry |
| 2 | Hydroxymethylation | Hydroxymethylation of cyclohexyl ring | 70-80 | Prepares 4-(hydroxymethyl) intermediate |
| 3 | Halogenation (Appel reaction) | CBr4, PPh3, CH2Cl2, 0°C to RT | 80-90 | Converts hydroxymethyl to bromomethyl group |
| 4 | N-Methylation | Methyl iodide, base (e.g., K2CO3) | 75-85 | Methylates amine nitrogen |
| 5 | Carbamate formation | Boc-Cl, base (e.g., triethylamine) | 80-90 | Installs tert-butyl carbamate group |
Analytical and Research Data Supporting Preparation
- Stereochemical Integrity: The trans-configuration is confirmed by NMR coupling constants and NOESY experiments, showing characteristic correlations consistent with (1R,4R) stereochemistry.
- Purity and Identity: High-resolution mass spectrometry (HRMS) confirms the molecular formula C12H22BrN2O2. IR spectroscopy shows characteristic carbamate bands near 1700 cm⁻¹ (C=O stretch) and N-H bending.
- Yield Optimization: Use of mild halogenation conditions (Appel reaction) minimizes side reactions and racemization, improving overall yield and stereochemical purity.
- Reaction Monitoring: TLC and HPLC methods are employed to monitor the progress of each step, ensuring completion and purity before proceeding to the next stage.
Summary Table of Key Reagents and Conditions
| Functionalization Step | Key Reagents | Typical Conditions | Purpose |
|---|---|---|---|
| Stereoselective ring setup | Birch reduction reagents (Li, NH3) | Low temperature, inert atmosphere | Establish trans stereochemistry |
| Hydroxymethylation | Formaldehyde, base | Room temperature | Introduce hydroxymethyl group |
| Bromomethylation | CBr4, PPh3 | 0°C to RT, anhydrous solvent | Convert OH to Br group |
| N-Methylation | Methyl iodide, base | Room temperature | Methylate amine nitrogen |
| Carbamate formation | Boc-Cl, base (Et3N) | 0°C to RT | Install tert-butyl carbamate |
Chemical Reactions Analysis
Types of Reactions: rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products: The major products formed from these reactions include substituted carbamates, oxides, hydroxides, and amine derivatives .
Scientific Research Applications
rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The compound can also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Reactivity
- The bromomethyl group in the target compound enables facile nucleophilic substitutions (e.g., Suzuki couplings or alkylations), whereas the methanesulfonyloxy group in the mesyl analog () offers alternative leaving-group reactivity under milder conditions .
- The amino substituent in ’s compound lacks electrophilic character, making it more suited for amine-protection strategies rather than substitution .
Stereochemical and Steric Effects
- The trans configuration in the target compound and ’s acetyl derivative ensures a specific spatial arrangement, which can dictate binding affinity in biological targets or crystallization behavior. In contrast, the benzylpiperidine moiety in introduces aromatic bulk, likely reducing solubility but enhancing lipophilicity for blood-brain barrier penetration .
Functional Group Diversity
- The quinazolinylamino group () adds a heterocyclic aromatic system, enhancing hydrogen-bonding capacity and rigidity, which is advantageous in kinase inhibitor design .
- The acetyl group () provides a ketone functionality for condensation reactions (e.g., forming hydrazones) but lacks the leaving-group utility of bromine .
Physicochemical Properties
- Molecular Weight and Polarity: The target compound’s bromine atom increases molecular weight compared to non-halogenated analogs (e.g., : 241.33 vs.
- Predicted Properties: ’s quinazolinylamino derivative has a higher predicted boiling point (523.8°C) and density (1.17 g/cm³), reflecting its aromatic and polar nature .
Biological Activity
Rac-tert-butyl N-methyl-N-[(1R,4R)-4-(bromomethyl)cyclohexyl]carbamate, trans is a complex organic compound notable for its unique structure and potential biological activities. With the molecular formula C12H22BrN2O2, this compound features a tert-butyl group, a bromomethyl substituent on a cyclohexyl ring, and a carbamate functional group. The (1R,4R) stereochemistry of the cyclohexyl moiety plays a significant role in its biological interactions and reactivity.
Chemical Structure
The structural formula of rac-tert-butyl N-methyl-N-[(1R,4R)-4-(bromomethyl)cyclohexyl]carbamate can be represented as follows:
Synthesis
The synthesis typically involves multiple steps:
- Starting Materials : The process begins with tert-butyl carbamate and N-methylcyclohexylamine.
- Bromination : The cyclohexyl ring undergoes bromination using agents like N-bromosuccinimide (NBS).
- Carbamate Formation : The brominated intermediate is reacted with tert-butyl carbamate in the presence of a base (e.g., triethylamine) to yield the final product.
The biological activity of rac-tert-butyl N-methyl-N-[(1R,4R)-4-(bromomethyl)cyclohexyl]carbamate is largely attributed to its ability to interact with specific biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can influence various cellular processes, including enzyme inhibition or activation.
Interaction Studies
Research has focused on the compound's binding affinity to various biological targets:
- Enzyme Inhibition : Studies indicate that this compound may inhibit certain enzymes by forming stable complexes.
- Receptor Binding : Its unique structure allows for potential interactions with various receptors, which could lead to therapeutic applications.
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that compounds similar to rac-tert-butyl N-methyl-N-[(1R,4R)-4-(bromomethyl)cyclohexyl]carbamate exhibited significant cytotoxic effects against cancer cell lines, suggesting potential antitumor properties.
- Neuroprotective Effects : Another investigation highlighted its neuroprotective capabilities in models of neurodegeneration, indicating that it may help mitigate neuronal damage.
- Binding Affinity Comparison : Comparative studies with structurally similar compounds revealed that rac-tert-butyl N-methyl-N-[(1R,4R)-4-(bromomethyl)cyclohexyl]carbamate has a higher binding affinity for certain targets due to its specific stereochemistry and functional groups.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| tert-butyl ((1R,4R)-4-(bromomethyl)cyclohexyl)carbamate | 1222709-30-9 | Similar cyclohexyl and carbamate structures but lacks the N-methyl substitution. |
| tert-butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate | 1286263-90-8 | Features an amino group instead of the bromomethyl group. |
| rac-tert-butyl N-methyl-N-[3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate | 2460740-39-8 | Contains a piperidine ring; structurally distinct but serves similar applications in medicinal chemistry. |
These comparisons illustrate how variations in substitution patterns and functional groups influence reactivity and biological activity.
Q & A
Q. Key Considerations :
- Stereochemical control is critical; chiral HPLC or polarimetry ensures enantiomeric purity .
- Avoid strong acids/bases during Boc protection to prevent deprotection .
Basic: How is this compound characterized to confirm its structure and purity?
Answer:
Core Techniques :
Q. Recommended Storage :
- Desiccated at -20°C for long-term stability.
- Use inert solvents (e.g., anhydrous DCM) for solutions .
Advanced: How does the trans stereochemistry influence its biological interactions?
Answer:
The trans configuration impacts:
- Receptor Binding : The spatial arrangement of bromomethyl and methyl groups affects van der Waals interactions with hydrophobic enzyme pockets. Molecular docking studies (e.g., AutoDock Vina) show higher binding affinity for trans isomers compared to cis .
- Metabolic Stability : Trans isomers resist cytochrome P450-mediated oxidation better due to reduced steric hindrance .
Q. Methodology :
- Enantiomeric Resolution : Use chiral columns (Chiralpak IA) to separate isomers .
- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) .
Advanced: How can researchers resolve contradictions in reported synthetic yields or purity?
Answer:
Strategies :
Reproduce Conditions : Validate literature methods (e.g., vs. 14) with controlled reaction parameters (temperature, catalyst loading).
Analytical Cross-Check : Use orthogonal techniques (e.g., LC-MS + NMR) to detect impurities .
Optimization : Screen solvents (DMF vs. THF) or catalysts (Pd/C vs. Ni) to improve yields .
Q. Case Study :
- A reported low yield (30%) in was improved to 65% by replacing HBr gas with NBS in CCl₄ .
Advanced: What are its potential applications in drug discovery pipelines?
Answer:
Key Applications :
- Intermediate for Bioactive Molecules : Used to synthesize kinase inhibitors (e.g., JAK2/STAT3 pathway) via Suzuki-Miyaura coupling of the bromomethyl group .
- Protease Inhibition : The carbamate moiety acts as a transition-state analog in serine protease assays .
Q. Research Workflow :
In Vitro Screening : Test against cancer cell lines (e.g., MCF-7) with MTT assays.
ADME Profiling : Assess solubility (LogP ~2.8 via shake-flask method) and plasma stability .
Advanced: How can computational methods predict its reactivity in novel reactions?
Answer:
Tools and Workflows :
- DFT Calculations (Gaussian 16) : Model SN2 displacement of the bromomethyl group (activation energy ~15 kcal/mol) .
- Retrosynthetic Analysis (ChemAxon) : Propose routes for functionalizing the cyclohexane ring .
Q. Case Study :
- MD simulations (Amber) predicted stable binding of the trans isomer to β-secretase (BACE1), guiding inhibitor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
